2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VP-14637: is a small molecule inhibitor of respiratory syncytial virus (RSV). It demonstrates significant antiviral activity by interfering directly with the fusion of the viral envelope with the host cell membrane . This compound has shown promise in preclinical studies for its potential to treat RSV infections, which are a leading cause of respiratory tract infections in humans .
Mechanism of Action
Target of Action
VP-14637, also known as MDT-637, is a small molecule that has been investigated for its antiviral properties . The primary target of VP-14637 is the Fusion (F) protein of the Respiratory Syncytial Virus (RSV) . The F protein is a surface epitope responsible for RSV fusion and is a key target for developing antiviral medicines .
Mode of Action
It is suggested that VP-14637 reduces RSV replication by inhibiting the RSV F protein . This interaction prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting the entry of the virus into the host cell .
Biochemical Pathways
It is known that the compound interferes with the fusion process of rsv, which is a crucial step in the viral replication cycle . By inhibiting the fusion process, VP-14637 prevents the virus from entering host cells and replicating, thereby limiting the spread of the virus .
Result of Action
The primary result of VP-14637’s action is the inhibition of RSV fusion, which effectively reduces RSV replication . This can potentially limit the spread of the virus in the host organism, thereby mitigating the symptoms and severity of RSV infections .
Biochemical Analysis
Biochemical Properties
VP-14637 demonstrates potent antiviral activity by inhibiting RSV fusion . It interacts with the RSV fusion protein, which allows simultaneous interaction with both of the heptad repeat domains of the F protein trimer .
Cellular Effects
VP-14637 does not block RSV adsorption but inhibits RSV-induced cell-cell fusion . It specifically binds to RSV-infected cells and is capable of specifically interacting with the RSV fusion protein .
Molecular Mechanism
The mechanism of action of VP-14637 involves inhibiting RSV fusion by interacting with the HRA domain of RSV F protein . VP-14637-induced drug-resistant mutations were located in the HRB domain and the intervening domain between HRA and HRB .
Dosage Effects in Animal Models
In cotton rats, animals given as little as 126 microg/kg of VP-14637 by small droplet aerosol starting 1 day after experimental virus infection with either a RSV A or B subtype consistently had significantly lower mean pulmonary RSV titers and reduced histopathological findings than mock-treated animals or cotton rats given placebo .
Preparation Methods
Synthetic Routes and Reaction Conditions: : VP-14637 is synthesized through a series of chemical reactions involving the formation of bis-tetrazole-benzhydrylphenol derivatives . The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods: : Industrial production of VP-14637 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: : VP-14637 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.
Common Reagents and Conditions: : Common reagents used in the reactions involving VP-14637 include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: : The major products formed from the reactions involving VP-14637 are typically derivatives with enhanced antiviral activity . These derivatives are further tested for their efficacy against RSV.
Scientific Research Applications
Chemistry: : In chemistry, VP-14637 is used as a model compound to study the synthesis and reactivity of bis-tetrazole-benzhydrylphenol derivatives .
Biology: : In biological research, VP-14637 is used to study the mechanisms of viral fusion and entry into host cells . It serves as a tool to understand the interaction between viral proteins and host cell membranes.
Medicine: : In medicine, VP-14637 is being investigated for its potential as a therapeutic agent for treating RSV infections . Its ability to inhibit viral fusion makes it a promising candidate for antiviral drug development.
Industry: : In the pharmaceutical industry, VP-14637 is used in the development of antiviral drugs. Its synthesis and production processes are optimized for large-scale manufacturing .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to VP-14637 include JNJ-2408068, GS-5806, and ribavirin . These compounds also target the RSV fusion protein and inhibit viral entry.
Uniqueness: : VP-14637 is unique in its structure as a bis-tetrazole-benzhydrylphenol derivative . It has shown higher potency and specificity in inhibiting RSV fusion compared to other similar compounds . Its ability to interact with both heptad repeat domains of the fusion protein trimer sets it apart from other inhibitors .
Properties
TTP889 is a factor IXa inhibitor with little or no activity against factors VIIIa, Xa, XIa, or XIIa. It is the only molecule in development that is an inhibitor of the intrinsic pathway in vitro and in vivo via FIX/IXa. TTP889 inhibits the ability of FIXa to form a fully functional tenase complex with FVIIIa. FIXa plays an integral role in the intrinsic coagulation pathway and a lesser role in the extrinsic pathway. | |
CAS No. |
235106-62-4 |
Molecular Formula |
C25H22N10O3 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-[(Z)-(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(Z)-(5-methyltetrazol-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C25H22N10O3/c1-15-28-30-32-34(15)26-13-17-3-9-23(37)21(11-17)25(19-5-7-20(36)8-6-19)22-12-18(4-10-24(22)38)14-27-35-16(2)29-31-33-35/h3-14,25,36-38H,1-2H3/b26-13-,27-14- |
InChI Key |
BLUJRJMLDHEMRX-IFADSCNNSA-N |
Isomeric SMILES |
CC1=NN=NN1/N=C\C2=CC(=C(C=C2)O)C(C3=C(C=CC(=C3)/C=N\N4N=NN=C4C)O)C5=CC=C(C=C5)O |
SMILES |
CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O |
Canonical SMILES |
CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MDT 637; MDT-637; MDT637; VP-14637; VP 14637; VP14637. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.